1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea
Overview
Description
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrobenzoyl group, a methyl group, and a phenyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea typically involves the reaction of 3-methyl-2-nitrobenzoic acid with phenylisothiocyanate in the presence of a suitable base. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thiourea derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it a potential candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating bacterial infections, cancer, and other diseases.
Industry: The compound is used in the production of dyes, photographic films, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and anticancer effects. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its biological activity.
Comparison with Similar Compounds
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-[(2-Nitrobenzoyl)amino]-3-phenylthiourea: Similar structure but with a different position of the nitro group, leading to variations in biological activity.
1-[(3-Methylbenzoyl)amino]-3-phenylthiourea: Lacks the nitro group, which may result in different chemical reactivity and biological properties.
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylurea: Contains a urea moiety instead of thiourea, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1-[(3-methyl-2-nitrobenzoyl)amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-6-5-9-12(13(10)19(21)22)14(20)17-18-15(23)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,17,20)(H2,16,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBQXSXHEGJFJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=S)NC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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